Isopentenyl pyrophosphate

Übersicht

Beschreibung

Es spielt eine entscheidende Rolle als Zwischenprodukt im klassischen HMG-CoA-Reduktase-Weg (allgemein als Mevalonat-Weg bezeichnet) und im nicht-mevalonaten MEP-Weg der Isoprenoid-Vorläuferbiosynthese . Isopentenylpyrophosphat ist essentiell für die Biosynthese von Terpenen und Terpenoiden, die wichtige Bestandteile in verschiedenen biologischen Prozessen sind .

Herstellungsmethoden

Isopentenylpyrophosphat kann über zwei Hauptwege synthetisiert werden: den Mevalonat-Weg und den nicht-mevalonaten MEP-Weg . Im Mevalonat-Weg wird Isopentenylpyrophosphat aus Acetyl-CoA durch eine Reihe von enzymatischen Reaktionen gebildet . Der nicht-mevalonaten MEP-Weg, der in vielen Bakterien, Apicomplexa-Protozoen und den Plastiden höherer Pflanzen vorkommt, bildet Isopentenylpyrophosphat aus (E)-4-Hydroxy-3-methyl-but-2-enylpyrophosphat durch das Enzym HMB-PP-Reduktase .

Vorbereitungsmethoden

Isopentenyl pyrophosphate can be synthesized via two primary pathways: the mevalonate pathway and the non-mevalonate MEP pathway . In the mevalonate pathway, this compound is formed from acetyl-CoA through a series of enzymatic reactions . The non-mevalonate MEP pathway, present in many bacteria, apicomplexan protozoa, and the plastids of higher plants, forms this compound from (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate by the enzyme HMB-PP reductase .

Analyse Chemischer Reaktionen

Isomerization of Isopentenyl Pyrophosphate

A key reaction involving this compound is its reversible isomerization to dimethylallyl pyrophosphate (DMAPP) . This reaction is catalyzed by the enzyme this compound isomerase (IPPI) .

The IPPI enzyme is essential for regulating the pools of this compound and dimethylallyl pyrophosphate within the cell . The balance between this compound and dimethylallyl pyrophosphate is crucial for the synthesis of various cellular terpenoids .

Condensation Reactions

This compound participates in condensation reactions with dimethylallyl pyrophosphate and other allylic pyrophosphates to form prenyl diphosphates of various chain lengths . These reactions are catalyzed by prenyltransferases .

-

With Dimethylallyl Pyrophosphate: this compound condenses with dimethylallyl pyrophosphate to form geranyl pyrophosphate (GPP) .

-

With Geranyl Pyrophosphate: this compound can further react with geranyl pyrophosphate to form farnesyl pyrophosphate (FPP) .

-

With Farnesyl Pyrophosphate: Repetitive condensations with this compound lead to longer polyprenyl pyrophosphates such as geranylgeranyl pyrophosphate (GGPP) and undecaprenyl pyrophosphate .

These condensation reactions are fundamental to creating the carbon skeletons of diverse isoprenoids, including sterols, carotenoids, and ubiquinones.

Viperin-Catalyzed Reaction

Viperin, an enzyme with antiviral activity, catalyzes a unique reaction involving this compound. Fungal viperin catalyzes the radical addition of 5'-deoxyadenosine (5'-dA- ) to the double bond of this compound, producing adenylated isopentyl pyrophosphate (AIPP) .

The reaction mechanism involves the following steps :

-

Radical addition of 5'-dA- at C4 of this compound, forming a carbon-carbon bond between 5'-dA and this compound and creating a new radical at C3 of this compound.

-

Abstraction of a nearby hydrogen by the newly created radical, resulting in the formation of adenylated isopentyl pyrophosphate.

This reaction is specific to this compound, as other pyrophosphate compounds involved in the mevalonate biosynthetic pathway do not react with 5'-dA- . The selectivity of the reaction is remarkable, as dimethylallyl pyrophosphate and this compound share the same chemical connections and only differ in the location of the double bond .

Toxicity and Regulation

This compound can be toxic to microbial systems when it accumulates . Elevated levels of this compound are linked to growth inhibition, reduced cell viability, and plasmid instability . Cells under this compound stress exhibit reduced nutrient uptake, decreased ATP levels, and perturbed nucleotide metabolism .

To mitigate this compound toxicity, organisms employ various regulatory mechanisms :

-

Downregulation of Phosphomevalonate Kinase: Reduction in phosphomevalonate kinase (PMK) has been identified as a recovery mechanism against this compound toxicity .

-

This compound Isomerase Activity: Maintaining appropriate levels of this compound isomerase helps regulate the balance between this compound and dimethylallyl pyrophosphate, preventing excessive accumulation of this compound .

Additional Reactions

This compound is involved in other reactions within metabolic pathways :

-

Synthesis of undecaprenyl diphosphate

-

Synthesis of octaprenyl diphosphate

These reactions highlight the diverse roles of this compound in synthesizing essential molecules for various biological functions.

Wissenschaftliche Forschungsanwendungen

Biosynthesis and Microbial Engineering

Microbial Production of Isoprenoids

IPP is integral to the production of isoprenoids in engineered microbial systems. Researchers have developed methods to enhance the biosynthesis of IPP through genetic modifications in microorganisms like Escherichia coli. By introducing heterologous nucleic acid sequences that encode enzymes from the mevalonate pathway, scientists can significantly increase IPP yields. This approach addresses challenges related to low extraction yields from natural sources and complex organic synthesis processes .

Toxicity Studies

The accumulation of IPP can lead to toxicity in engineered strains. Studies have shown that elevated levels of IPP result in growth inhibition and reduced cell viability due to metabolic disturbances . Understanding these toxic effects is crucial for optimizing microbial strains for high-titer production of isoprenoids. Strategies to mitigate IPP toxicity include pathway engineering and metabolic flux analysis to enhance cell tolerance .

Therapeutic Applications

Antinociceptive Properties

Recent studies have identified IPP as a novel antinociceptive agent. It acts as an inhibitor of transient receptor potential channels (TRPA1 and TRPV3), which are involved in pain perception. This property suggests potential therapeutic applications for IPP in pain management and treatment of inflammatory conditions .

Synergistic Effects with Ethanol

Research has demonstrated that IPP can enhance immune responses when combined with ethanol, leading to increased proliferation and survival of T cells in patients with arthritis. This combinatorial effect may offer new avenues for therapeutic strategies in managing autoimmune diseases .

Agricultural Applications

Natural Pesticides

Isoprenoids derived from IPP are utilized as natural pesticides and herbicides. The ability to synthesize these compounds through engineered microorganisms allows for sustainable agricultural practices that reduce reliance on synthetic chemicals. This application is particularly relevant given the increasing demand for environmentally friendly pest control solutions .

Case Studies

Wirkmechanismus

Isopentenyl pyrophosphate exerts its effects through its role as a precursor in the biosynthesis of terpenoids. It is isomerized to dimethylallyl pyrophosphate, which then undergoes a series of condensation reactions to form various terpenoid precursors . These precursors are further modified through cyclization, oxidation, and acetylation to produce a wide range of terpenoids . The molecular targets and pathways involved include enzymes such as this compound isomerase and HMB-PP reductase .

Vergleich Mit ähnlichen Verbindungen

Isopentenylpyrophosphat ähnelt Dimethylallylpyrophosphat, da beide Isoprenoidvorläufer sind, die an der Terpenoidbiosynthese beteiligt sind . Isopentenylpyrophosphat ist in seiner Rolle als anfänglicher Baustein im Mevalonat- und MEP-Weg einzigartig . Andere ähnliche Verbindungen sind Geranylpyrophosphat, Farnesylpyrophosphat und Geranylgeranylpyrophosphat, die durch die sukzessive Addition von Isopentenylpyrophosphat-Einheiten gebildet werden .

Biologische Aktivität

Isopentenyl pyrophosphate (IPP) is a pivotal isoprenoid precursor involved in various biological processes, including the biosynthesis of terpenoids and sterols. This article explores the biological activity of IPP, detailing its biosynthesis, physiological roles, mechanisms of action, and associated research findings.

1. Biosynthesis of this compound

IPP is synthesized through two primary pathways: the mevalonate pathway and the non-mevalonate (MEP) pathway .

-

Mevalonate Pathway :

- IPP is formed from acetyl-CoA through a series of enzymatic reactions involving HMG-CoA reductase.

- This pathway is prevalent in animals and fungi.

- Non-Mevalonate Pathway :

2. Physiological Roles

IPP serves as a precursor for various essential metabolites, including:

- Farnesyl Pyrophosphate (FPP) : A key intermediate in the synthesis of sterols, dolichols, carotenoids, and ubiquinones.

- Dimethylallyl Pyrophosphate (DMAPP) : Formed from IPP through isomerization; both IPP and DMAPP are substrates for FPP synthase .

3.1 Enzymatic Reactions

IPP participates in several enzymatic reactions critical for metabolic pathways:

- Farnesyl Diphosphate Synthase : Catalyzes the sequential condensation of IPP with DMAPP to form FPP.

- Isopentenyl Diphosphate Isomerase : Converts IPP to DMAPP, facilitating the production of various terpenoids .

3.2 Toxicity and Physiological Impact

Research indicates that elevated levels of IPP can lead to toxicity in engineered microbial systems. In Escherichia coli, increased IPP accumulation has been linked to:

- Growth inhibition

- Reduced cell viability

- Plasmid instability

Proteomic analyses suggest that this toxicity may select for metabolic pathway alterations to mitigate IPP accumulation effects .

4.1 Case Study: Artemisinin Production

A study demonstrated that overexpression of a type-I this compound isomerase in Artemisia annua significantly increased the production of arteannuin B and artemisinin, highlighting the role of IPP in secondary metabolite biosynthesis .

4.2 Multi-Omics Analysis

A multi-omics study on E. coli revealed that IPP accumulation affects global metabolism by slowing nutrient uptake and decreasing ATP levels, indicating a broad impact on cellular functions .

5. Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Precursor for Terpenoids | Essential for synthesizing various terpenes and sterols |

| Enzymatic Reactions | Involved in reactions catalyzed by farnesyl diphosphate synthase |

| Toxicity Effects | Elevated levels can lead to growth inhibition and reduced viability in microbes |

| Metabolic Engineering Applications | Used in enhancing production of valuable metabolites like artemisinin |

Eigenschaften

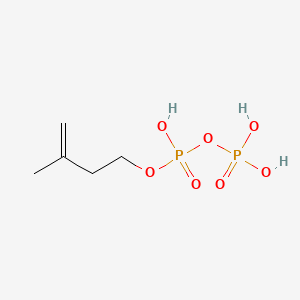

IUPAC Name |

3-methylbut-3-enyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHSROFQTUXZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCOP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861893 | |

| Record name | Isopentenyl pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isopentenyl pyrophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001347 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

358-71-4 | |

| Record name | Isopentenyl diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopentenyl pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopentenyl pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPENTENYL PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSC8849M7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopentenyl pyrophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001347 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.